4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a hexahydropyrrolo[1,2-a]pyrazine ring fused with a benzohydrazide moiety, making it a versatile scaffold for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzohydrazide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyrazine derivative, the compound can be synthesized through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the benzohydrazide moiety can be substituted with different functional groups using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one: A structurally related compound with similar chemical properties.
®-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride: Another related compound with distinct stereochemistry.
Uniqueness
4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzohydrazide stands out due to its unique combination of the hexahydropyrrolo[1,2-a]pyrazine ring and benzohydrazide moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
823794-40-7 |
---|---|
Molecular Formula |
C14H20N4O |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
4-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)benzohydrazide |
InChI |
InChI=1S/C14H20N4O/c15-16-14(19)11-3-5-12(6-4-11)18-9-8-17-7-1-2-13(17)10-18/h3-6,13H,1-2,7-10,15H2,(H,16,19) |
InChI Key |
WHILVAWXRDGCOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CCN2C1)C3=CC=C(C=C3)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.